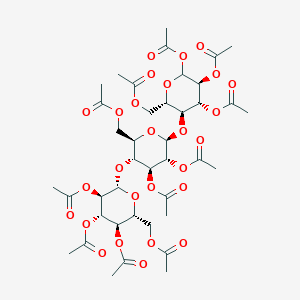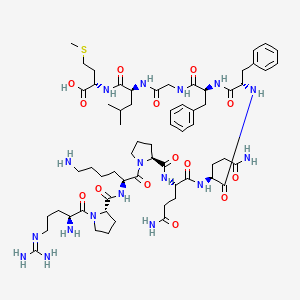
Propiverine-d7 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiverine-d7 (hydrochloride) is a deuterium-labeled derivative of Propiverine hydrochloride. Propiverine hydrochloride is a well-known antimuscarinic agent used primarily for the treatment of overactive bladder syndrome. The deuterium labeling in Propiverine-d7 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiverine-d7 (hydrochloride) involves the incorporation of deuterium atoms into the Propiverine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally involves the following steps:
Deuteration of Propoxy Group: The propoxy group in Propiverine is deuterated using deuterium gas or deuterated reagents.
Formation of Ester: The deuterated propoxy group is then esterified with α-phenyl-α-(propoxy-d7)benzeneacetic acid.
Cyclization: The ester undergoes cyclization to form the final Propiverine-d7 structure.
Hydrochloride Formation: The final compound is then converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of Propiverine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the propoxy group using industrial deuterium sources.
Automated Esterification and Cyclization: Automated systems are used for the esterification and cyclization steps to ensure consistency and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are in place to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Propiverine-d7 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents
Major Products
The major products formed from these reactions include various deuterated and non-deuterated metabolites, which are useful for studying the pharmacokinetics and metabolism of the compound .
Wissenschaftliche Forschungsanwendungen
Propiverine-d7 (hydrochloride) has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Propiverine in biological systems.
Drug Development: Helps in the development of new drugs by providing insights into the metabolic pathways and potential drug interactions.
Biological Studies: Used in studies related to overactive bladder syndrome and other urinary disorders.
Industrial Applications: Employed in the quality control and validation of pharmaceutical products
Wirkmechanismus
Propiverine-d7 (hydrochloride) exerts its effects through dual mechanisms:
Antimuscarinic Activity: It blocks muscarinic receptors in the bladder detrusor muscle, reducing muscle contractions.
Calcium Modulation: It inhibits calcium influx into the muscle cells, further reducing spasms and contractions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Solifenacin: Another antimuscarinic agent used for overactive bladder.
Tolterodine: Similar in function but with different pharmacokinetic properties.
Oxybutynin: Known for its antimuscarinic activity but has a higher incidence of side effects like dry mouth
Uniqueness
Propiverine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C23H30ClNO3 |
|---|---|
Molekulargewicht |
411.0 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H/i1D3,3D2,18D2; |
InChI-Schlüssel |
KFUJMHHNLGCTIJ-MJZGYHEUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl |
Kanonische SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)







![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)



